molecular formula C7H12O4S B3062417 2-(2-sulfanylethyl)pentanedioic Acid CAS No. 254737-18-3

2-(2-sulfanylethyl)pentanedioic Acid

Cat. No.: B3062417
CAS No.: 254737-18-3
M. Wt: 192.24 g/mol
InChI Key: SMGZBRVSYVJHCB-UHFFFAOYSA-N
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Description

2-(2-Mercapto-ethyl)-pentanedioic acid is an organosulfur compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a mercapto group (-SH) and a pentanedioic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Mercapto-ethyl)-pentanedioic acid typically involves the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia . This method provides a convenient route to obtain the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of 2-(2-Mercapto-ethyl)-pentanedioic acid often involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Mercapto-ethyl)-pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides and base catalysts.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted mercapto derivatives.

Scientific Research Applications

2-(2-Mercapto-ethyl)-pentanedioic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-(2-Mercapto-ethyl)-pentanedioic acid involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can modulate enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptopyridine: An organosulfur compound with similar mercapto functionality.

    Poly (ethylene glycol) 2-mercaptoethyl ether acetic acid: A compound with mercapto and carboxylic acid groups.

Uniqueness

2-(2-Mercapto-ethyl)-pentanedioic acid is unique due to its combination of a mercapto group and a pentanedioic acid moiety, which provides distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

254737-18-3

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

2-(2-sulfanylethyl)pentanedioic acid

InChI

InChI=1S/C7H12O4S/c8-6(9)2-1-5(3-4-12)7(10)11/h5,12H,1-4H2,(H,8,9)(H,10,11)

InChI Key

SMGZBRVSYVJHCB-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(CCS)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-(2-oxotetrahydro-3-thiophenyl)propanoate (0.77 g, 3.81 mmol) in THF (5 ml) was added sodium hydroxide (1 M in water, 5 ml). The mixture was allowed to stir for two days, then the THF was removed under reduced pressure, the aqueous layer was washed with ether, then acidified to pH 1 with HCl and extracted with ethyl acetate. The combined ethyl acetate extracts were dried over magnesium sulfate and the solvent was removed under reduced pressure. The resulting residue was purified by column chromatography yielding a 150 mg of clear oil (20%). 1H NMR (d6-DMSO) δ1.7 (m, 3H), 1.8 (m, 1H), 2.2 (m, 2H), 2.3-2.5 (m, 4H). Analysis calculated for C7H12SO4: C, 43.74;H 6.29; S, 16.68. Found: C, 43.61; H 6.39; S, 16.55.
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
20%

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